molecular formula C21H23N3O2 B15194546 3-Benzyl-7-phenylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione CAS No. 67744-81-4

3-Benzyl-7-phenylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione

Cat. No.: B15194546
CAS No.: 67744-81-4
M. Wt: 349.4 g/mol
InChI Key: GHMQQFYIQLZOPJ-UHFFFAOYSA-N
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Description

3-Benzyl-7-phenylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione is a complex heterocyclic compound that belongs to the pyridazine and pyridazinone family. These compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of 3-Benzyl-7-phenylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione makes it a valuable subject of study in medicinal chemistry and drug discovery.

Properties

CAS No.

67744-81-4

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

3-benzyl-7-phenyl-2,4,7,8,9,10-hexahydropyridazino[1,2-a][1,2,5]triazepine-1,5-dione

InChI

InChI=1S/C21H23N3O2/c25-20-15-22(14-17-8-3-1-4-9-17)16-21(26)24-19(12-7-13-23(20)24)18-10-5-2-6-11-18/h1-6,8-11,19H,7,12-16H2

InChI Key

GHMQQFYIQLZOPJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(N2C(=O)CN(CC(=O)N2C1)CC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-7-phenylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-benzyl-2,3-dioxopyrrolidine with various derivatives to form the desired compound . The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-7-phenylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions may vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions may result in various substituted compounds with altered pharmacological properties.

Scientific Research Applications

3-Benzyl-7-phenylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new drugs and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Benzyl-7-phenylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to the desired pharmacological effects. The exact molecular targets and pathways involved may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine and pyridazinone derivatives, such as:

    Zardaverine: An anti-platelet agent.

    Emorfazone: An anti-inflammatory agent.

    Pyridaben: A herbicide agent.

    Norflurazon: Another herbicide agent.

Uniqueness

3-Benzyl-7-phenylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione is unique due to its specific structure and the diverse range of pharmacological activities it exhibits

Biological Activity

3-Benzyl-7-phenylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione is a complex organic compound with potential therapeutic applications. This article reviews its biological activity based on recent studies and findings.

  • Molecular Formula: C17H20N4O2
  • Molecular Weight: 312.37 g/mol
  • CAS Number: 1217862-38-8

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including antiviral, antibacterial, and anticancer properties. Below is a summary of significant findings.

Antiviral Activity

Research indicates that derivatives of pyridazino compounds exhibit antiviral properties. In particular:

  • In vitro Studies: The compound was tested against several viruses, including HIV and HSV-1. Some derivatives demonstrated moderate antiviral activity with IC50 values ranging from 54 to 92 μM against specific viral strains .

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial and antifungal effects:

  • Testing on Bacteria: It was tested against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The results showed promising antibacterial activity .
  • Fungal Activity: The compound exhibited activity against fungal strains like Candida albicans and Aspergillus niger .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/StrainsIC50 (μM)Reference
AntiviralHIV-154 - 92
HSV-1Moderate protection
AntibacterialStaphylococcus aureusEffective
Pseudomonas aeruginosaEffective
AntifungalCandida albicansEffective
Aspergillus nigerEffective

Structure-Activity Relationship (SAR)

The structure of the compound plays a critical role in its biological activity. Modifications in the benzyl and phenyl groups have been linked to enhanced potency against specific targets. For instance:

  • Benzyl Substituents: Variations in the benzyl group influence the interaction with viral receptors, enhancing antiviral efficacy.
  • Phenyl Modifications: Changes in the phenyl moiety can significantly affect the compound's binding affinity to bacterial enzymes.

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